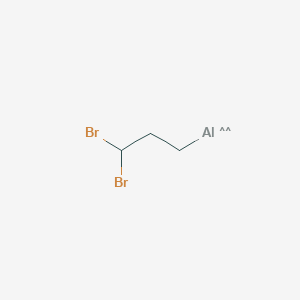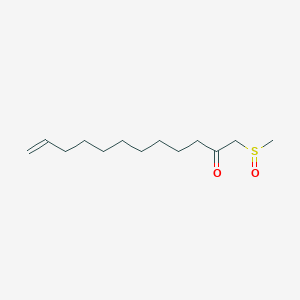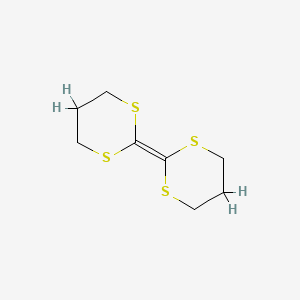
1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-: is an organosulfur compound that features two 1,3-dithiane rings connected by a double bond. This compound is part of the dithiane family, which is known for its utility in organic synthesis, particularly as a protecting group for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds (such as aldehydes and ketones) through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the removal of water to drive the formation of the dithiane ring. Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate .
Industrial Production Methods: Industrial production of 1,3-dithianes often employs similar methods but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale synthesis due to its high chemoselectivity and operational simplicity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithianes undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate, osmium tetroxide, and chromium trioxide.
Substitution: Reacting with nucleophiles such as organolithium and organomagnesium reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid, lithium aluminum hydride in ether.
Substitution: Organolithium reagents in dry ether, organomagnesium reagents in tetrahydrofuran.
Deprotection: Mercury(II) nitrate trihydrate in solid-state reactions, ferric or cupric nitrates in aqueous solutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted dithianes.
Deprotection: Regenerated carbonyl compounds (aldehydes and ketones).
Aplicaciones Científicas De Investigación
1,3-Dithianes are widely used in scientific research due to their versatility:
Chemistry: As protecting groups for carbonyl compounds, facilitating multi-step organic syntheses.
Biology: Studying sulfur-containing compounds and their interactions with biological systems.
Medicine: Investigating potential therapeutic agents and drug intermediates.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dithianes involves their ability to act as nucleophiles or electrophiles, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making them effective intermediates in various organic reactions. The compound can form stable carbanions when treated with strong bases, which can then participate in nucleophilic addition or substitution reactions .
Comparación Con Compuestos Similares
1,3-Dithiolane: Similar structure but with a five-membered ring.
1,4-Dithiane: Contains a six-membered ring with sulfur atoms at the 1 and 4 positions.
2-Trimethylsilyl-1,3-dithiane: A silylated derivative used in specific synthetic applications.
Uniqueness: 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- is unique due to its double-ring structure, which provides enhanced stability and reactivity compared to its analogs. This compound’s ability to form stable carbanions and participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis.
Propiedades
Número CAS |
14859-19-9 |
|---|---|
Fórmula molecular |
C8H12S4 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
2-(1,3-dithian-2-ylidene)-1,3-dithiane |
InChI |
InChI=1S/C8H12S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
Clave InChI |
LXZGBOGGGFJOIE-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C2SCCCS2)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





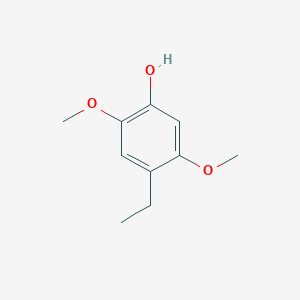
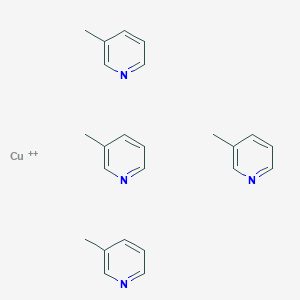
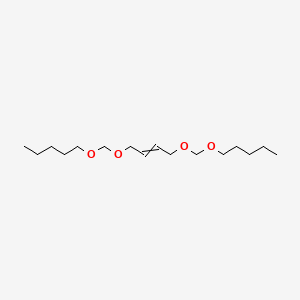

![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)
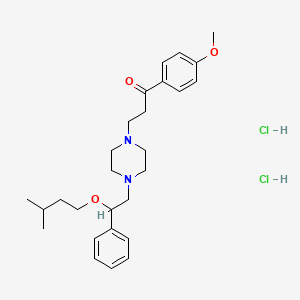
![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
